Antiplasmodial IC50: Cepharanoline vs. 2-Norcepharanthine and Fangchinoline
Cepharanoline demonstrates equipotent or slightly superior antiplasmodial activity compared to co-isolated bisbenzylisoquinoline alkaloids. In an in vitro assay against the chloroquine-resistant Plasmodium falciparum strain W2, cepharanoline exhibited an IC50 of 0.2 µM, which is marginally lower than the 0.3 µM observed for both 2-norcepharanthine and fangchinoline under identical experimental conditions [1].
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | 0.2 µM |
| Comparator Or Baseline | 2-norcepharanthine: 0.3 µM; Fangchinoline: 0.3 µM |
| Quantified Difference | Cepharanoline IC50 is 33% lower (more potent) than comparators |
| Conditions | In vitro assay on chloroquine-resistant Plasmodium falciparum strain W2 |
Why This Matters
This quantitative difference identifies cepharanoline as the most potent antiplasmodial agent among the three co-isolated alkaloids from Stephania rotunda, guiding selection for malaria research programs focused on chloroquine-resistant strains.
- [1] Chea A, Hout S, Bun SS, Tabatadze N, Gasquet M, Azas N, Elias R, Balansard G. Antiplasmodial activity of three bisbenzylisoquinoline alkaloids from the tuber of Stephania rotunda. Nat Prod Res. 2010;24(18):1766-1770. View Source
